molecular formula C7H12N4O2 B2398320 N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-64-3

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2398320
CAS No.: 1429418-64-3
M. Wt: 184.199
InChI Key: BEYZTUTXZHCMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a pyrazole precursor followed by alkylation. One common method includes the nitration of 1-methylpyrazole to form 1-methyl-4-nitropyrazole, which is then subjected to alkylation with isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and reduced derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific sites on enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the isopropyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-4-nitro-N-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-5(2)8-7-6(11(12)13)4-10(3)9-7/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYZTUTXZHCMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.